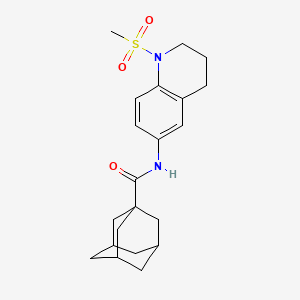

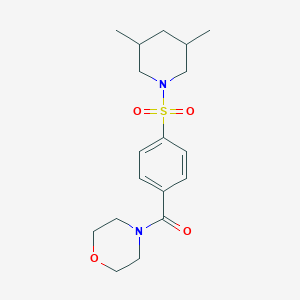

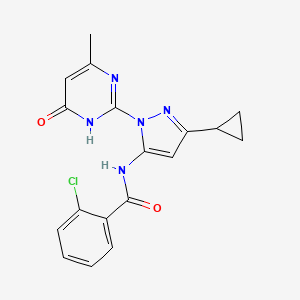

![molecular formula C14H15Cl2N2OPS B2830143 2,5-dichloro-N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]aniline CAS No. 326034-56-4](/img/structure/B2830143.png)

2,5-dichloro-N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms . They are colorless, although commercial samples can appear colored due to the presence of impurities . Several derivatives are used in the production of dyes and herbicides .

Synthesis Analysis

Dichloroanilines can be produced by hydrogenation of dichloronitrobenzenes . The specific synthesis process for “2,5-dichloro-N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]aniline” is not available in the sources I found.Molecular Structure Analysis

The molecular structure of dichloroanilines consists of an aniline ring with two chlorine atoms . The positions of the chlorine atoms around the ring relative to the amino group can vary .Physical And Chemical Properties Analysis

Dichloroanilines are colorless and insoluble in water . They have varying melting points depending on the positions of the chlorine atoms around the ring relative to the amino group .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research demonstrates the utility of related aniline derivatives in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and advanced materials. For instance, reactions involving aniline derivatives with phosphorus oxychloride or thiophosphoryl chloride have been explored to yield heterocyclic products. These reactions underline the importance of aniline derivatives in synthesizing complex heterocycles with potential applications in medicinal chemistry and materials science (Cameron et al., 1979).

Catalyzed Cyclization Reactions

Brønsted acid-catalyzed cyclization reactions of anilines with β-diketones, as detailed in research, produce various substituted benzothiazoles and benzimidazoles. This methodology showcases the versatility of aniline derivatives in facilitating cyclization reactions under metal- and radiation-free conditions, leading to the efficient synthesis of benzothiazoles, which are valuable in developing pharmaceuticals and agrochemicals (Mayo et al., 2014).

Pharmaceutical Applications

Aniline derivatives are fundamental in synthesizing compounds with significant biological and pharmacological activities. Research involving the reaction of anilines with various agents to yield benzothiazole derivatives highlights their potential in creating new therapeutic agents. Such compounds have been evaluated for antibacterial, antifungal, and anti-inflammatory activities, indicating the critical role of aniline derivatives in discovering novel drugs (Chaitanya et al., 2010).

Material Science Applications

Studies also explore the synthesis of complex platinum and nickel complexes involving aniline derivatives, emphasizing their application in material science, particularly in developing luminescent materials and organic light-emitting diodes (OLEDs). These findings suggest the potential of such compounds in creating advanced materials for electronic and photonic technologies (Vezzu et al., 2010).

Propriétés

IUPAC Name |

2,5-dichloro-N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N2OPS/c1-20(19,18-12-8-9(15)6-7-10(12)16)14-17-11-4-2-3-5-13(11)21-14/h6-8H,2-5H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSIKSVJDWLWLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=NC2=C(S1)CCCC2)NC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N2OPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

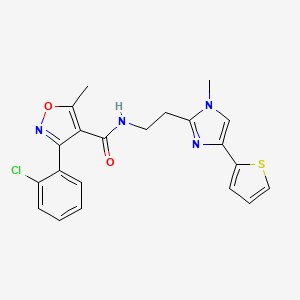

![N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2830063.png)

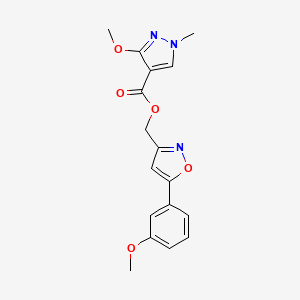

![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2830065.png)

![3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B2830067.png)

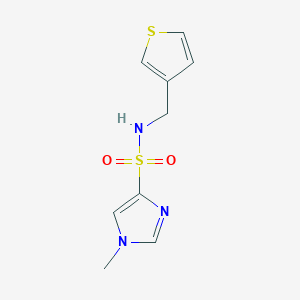

![N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2830076.png)

![1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one](/img/structure/B2830083.png)